Product packaging for Benzo[g]cinnoline(Cat. No.:CAS No. 260-37-7)

Benzo[g]cinnoline

Cat. No.: B12974435
CAS No.: 260-37-7
M. Wt: 180.20 g/mol
InChI Key: BMWYMEQOMFGKSN-UHFFFAOYSA-N
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Description

Benzo[g]cinnoline is a nitrogen-containing heterocyclic compound of significant interest in advanced research and development. As a tricyclic organic compound, its structural framework is related to Benzo[c]cinnoline , which is known to serve as a key precursor in coordination chemistry, forming complexes with metals like iron . Researchers value this compound for its potential applications in the synthesis of novel materials, including metal-organic frameworks (MOFs) and electroactive polymers. It is typically supplied as a solid crystalline powder . Handling should be performed by qualified laboratory personnel using appropriate personal protective equipment. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2 B12974435 Benzo[g]cinnoline CAS No. 260-37-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

260-37-7

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

benzo[g]cinnoline

InChI

InChI=1S/C12H8N2/c1-2-4-10-8-12-11(5-6-13-14-12)7-9(10)3-1/h1-8H

InChI Key

BMWYMEQOMFGKSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CN=N3

Origin of Product

United States

Advanced Synthetic Methodologies for Benzo G Cinnoline and Derivatives

Classical and Conventional Approaches to Benzo[g]cinnoline Ring System Formation

Classical methods for the formation of the this compound ring system have traditionally relied on the cyclization of appropriately substituted biphenyl (B1667301) precursors. These strategies, while foundational, often require harsh reaction conditions and may have limitations in terms of substrate scope and functional group tolerance.

Cyclization Reactions of Precursor Substrates

The intramolecular cyclization of functionalized biphenyls represents a cornerstone in the synthesis of this compound. These reactions involve the formation of the crucial N-N bond of the cinnoline (B1195905) moiety through various chemical transformations.

Reductive cyclization is a prominent strategy for the synthesis of cinnolines and their benzo-fused analogues. This approach typically involves the reduction of nitro groups in a 2-amino-3'-nitrobiphenyl or a 2,3'-dinitrobiphenyl precursor, followed by intramolecular condensation to form the diazene (B1210634) linkage. A variety of reducing agents can be employed for this transformation.

A general and efficient method for the reductive coupling of 2,2'-dinitrobiphenyls to form benzo[c]cinnolines utilizes sodium hydrosulfide (B80085) (NaHS). This protocol proceeds rapidly, often within 20 minutes, under ambient conditions and is scalable, providing moderate to good yields of various benzo[c]cinnoline (B3424390) derivatives. pnrjournal.com While this specific example pertains to the benzo[c] isomer, the methodology is directly applicable to the synthesis of this compound from 2,3'-dinitrobiphenyl precursors. The reaction is believed to proceed through the partial reduction of one nitro group to a nitroso or hydroxylamino group, which then attacks the other nitro group, followed by a series of reduction and dehydration steps to form the final cinnoline ring.

Another established method involves the use of triphenylphosphine (B44618) for the reductive cyclization of 2-nitrobiphenyls to carbazoles. wikipedia.org Although the final product is different, the initial deoxygenation of the nitro group by triphenylphosphine to generate a reactive nitrene intermediate is a relevant concept that could be adapted for the synthesis of cinnolines from precursors bearing two appropriately positioned nitrogen functionalities.

A transition-metal-free intramolecular redox cyclization has also been developed for the synthesis of cinnolines from 2-nitrobenzyl alcohol and benzylamine. nih.gov This reaction proceeds through an in-situ generated 2-nitrosobenzaldehyde intermediate, which then undergoes condensation, isomerization, cyclization, and aromatization. This highlights the utility of intramolecular redox processes in forming the cinnoline core.

Precursor TypeReducing AgentProductReference
2,3'-DinitrobiphenylNaHSThis compound pnrjournal.com (by analogy)
2-Amino-3'-nitrobiphenylVarious (e.g., SnCl2, H2/Pd-C)This compoundGeneral methodology
2-Nitrobenzyl alcohol derivativeBase (intramolecular redox)Cinnoline derivative nih.gov

Oxidative cyclization offers a complementary approach to the formation of the this compound ring system, typically starting from a 2,3'-diaminobiphenyl precursor. This method involves the oxidation of the two amino groups to form the diazene bridge.

A highly efficient copper-catalyzed oxidative dehydrogenative coupling has been developed for the synthesis of benzo[c]cinnolines from 2,2'-diaminobiphenyls. bohrium.com This reaction utilizes a copper-DMAP (4-dimethylaminopyridine) complex as the catalyst and molecular oxygen as a green oxidant. The methodology tolerates a variety of functional groups and can be performed under mild reaction conditions. This approach is conceptually transferable to the synthesis of this compound from 2,3'-diaminobiphenyl. The proposed mechanism involves the copper-catalyzed oxidation of the diamine to form a diradical or related reactive species that undergoes intramolecular coupling to form the N-N bond.

Furthermore, the synthesis of benzo[c]cinnolinium salts from 2-azobiaryls via copper(II) or electrochemical oxidation has been reported. nih.govacs.orgnih.gov The mechanism is proposed to involve a single-electron transfer from the aromatic ring to the oxidant, followed by intramolecular cyclization via nucleophilic addition of the azo group. nih.govacs.org This highlights the utility of oxidative methods in forming the cinnoline core from precursors already containing an N-N linkage.

PrecursorCatalyst/OxidantProductReference
2,3'-DiaminobiphenylCu-DMAP / O2This compound bohrium.com (by analogy)
2-Azobiaryl derivativeCu(II) or ElectrochemicalBenzo[c]cinnolinium salt nih.govacs.orgnih.gov

The diazotization of aromatic amines followed by intramolecular cyclization is a classical and powerful method for the formation of new rings, and it is applicable to the synthesis of this compound. The Pschorr cyclization, a variant of the Gomberg-Bachmann reaction, is a key example of this strategy.

In the context of this compound synthesis, this would involve the diazotization of one of the amino groups of a 2,3'-diaminobiphenyl precursor to form a diazonium salt. The resulting diazonium group can then undergo an intramolecular radical cyclization onto the adjacent aromatic ring to form the N-N bond of the cinnoline. This reaction is often promoted by copper catalysts.

A simple and practical method for the synthesis of functionalized benzo[c]cinnolines from 2,2'-diamino-1,1'-biaryls utilizes a nitrite (B80452) source (e.g., tBuONO) as the diazotizing reagent. researchgate.net This process tolerates various functional groups and proceeds under mild conditions. The proposed mechanism involves the formation of a diazonium intermediate which then undergoes intramolecular cyclization. This methodology provides a strong precedent for the synthesis of this compound from 2,3'-diaminobiphenyl.

PrecursorReagentReaction TypeProductReference
2,3'-DiaminobiphenylNaNO2/H+Diazotization/Pschorr CyclizationThis compoundGeneral methodology
2,3'-DiaminobiphenyltBuONODiazotization/CyclizationThis compound researchgate.net (by analogy)

Condensation and Annulation Reactions

Condensation and annulation reactions provide alternative routes to the this compound ring system by constructing the heterocyclic ring onto a pre-existing naphthalene (B1677914) or quinoline (B57606) core.

For instance, the synthesis of benzo[g]quinoxaline (B1338093) derivatives has been achieved through the condensation of naphthalene-2,3-diamine with α-dicarbonyl compounds. nih.gov While this leads to a quinoxaline (B1680401) rather than a cinnoline, it demonstrates the feasibility of building heterocyclic rings onto a naphthalene scaffold. A similar conceptual approach could be envisioned for this compound, for example, through the reaction of a suitably functionalized naphthalene derivative with a hydrazine-based reagent.

Annulation strategies, particularly those involving [4+2] cycloadditions, are powerful tools for the construction of six-membered rings. The synthesis of quinoline derivatives via 2-azidobenzaldehyde-based [4+2] annulation reactions has been reported. nih.gov This type of strategy, if adapted to appropriate nitrogen-containing dienophiles and dienes, could potentially be used to construct the cinnoline ring of the this compound system.

Modern Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen a surge in the development of transition-metal-catalyzed reactions that offer milder conditions, higher efficiency, and greater functional group tolerance compared to classical methods. These approaches, particularly those involving palladium, copper, and rhodium catalysis, hold significant promise for the synthesis of this compound and its derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are instrumental in the synthesis of the necessary biaryl precursors for subsequent cyclization. For example, the coupling of an ortho-haloaniline with an ortho-aminoboronic acid could provide a direct route to the 2,3'-diaminobiphenyl core. Subsequent intramolecular cyclization, either oxidative or via diazotization, would then yield the this compound. Palladium catalysis is also heavily utilized in the synthesis of benzodiazepines, another class of nitrogen-containing heterocycles, through various C-N bond forming reactions. mdpi.comresearchgate.net

Copper-catalyzed reactions have already been mentioned in the context of oxidative cyclizations. bohrium.com The versatility of copper catalysis in C-N bond formation makes it a valuable tool for both the construction of the biaryl precursor and the final cyclization step. Copper-catalyzed C-H activation/annulation strategies are also emerging as powerful methods for the synthesis of complex heterocycles.

Rhodium catalysis has shown remarkable utility in C-H activation and annulation reactions for the synthesis of various nitrogen heterocycles. nih.govresearchgate.netacs.org For instance, Rh(III)-catalyzed C-H functionalization of N-amino (hydrazine) directed arenes with α-diazo-β-ketoesters provides access to the cinnoline scaffold. nih.gov A similar strategy, employing a suitable naphthalene-based starting material, could potentially be developed for the direct synthesis of this compound derivatives. Rhodium-catalyzed annulation of N-aryl heterocycles with vinylene carbonate has also been used to construct cinnoline-fused ring systems. These modern catalytic methods offer promising avenues for the future development of efficient and modular syntheses of the this compound ring system.

CatalystReaction TypePotential Application for this compoundReference
PalladiumBuchwald-Hartwig AminationSynthesis of 2,3'-diaminobiphenyl precursorGeneral methodology
CopperOxidative Dehydrogenative CouplingCyclization of 2,3'-diaminobiphenyl bohrium.com (by analogy)
RhodiumC-H Activation/AnnulationDirect synthesis from naphthalene derivatives nih.govresearchgate.netacs.org (by analogy)

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has provided powerful tools for the construction of the this compound core, enabling the formation of key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.

Palladium-Catalyzed Dual C-H Activation

Palladium-catalyzed dual C-H activation has emerged as a potent strategy for the one-pot synthesis of benzo[c]cinnoline derivatives. This approach often involves the coupling of aryl iodides with substrates containing a suitable directing group, leading to a cascade of C-C and C-N bond formations. For instance, a highly efficient palladium-catalyzed cascade annulation of pyrazolones and aryl iodides has been developed to access a variety of benzo[c]cinnoline derivatives. The reaction proceeds at 80 °C, and the use of a pyridine-type ligand can enhance the reaction efficiency, affording product yields of up to 94%. This methodology demonstrates good functional group tolerance, accommodating halogens, methoxy (B1213986), nitro, and ester groups.

In a related study, a palladium-catalyzed dual C-H activation was employed to construct C-C/C-N bonds for the one-pot synthesis of benzo[c]pyrazolo[1,2-a]cinnolin-1-ones from 5-pyrazolones and aryl iodides. thieme-connect.com This method utilizes the pyrazolone (B3327878) moiety as an internal directing group to facilitate the C-H activation steps. thieme-connect.com The reaction typically involves Pd(OAc)₂ as the catalyst and AgOAc as an oxidant in trifluoroacetic acid (TFA) at elevated temperatures. documentsdelivered.com

Another innovative approach involves a sequential C-C and C-N bond formation through an oxidative C-H functionalization. thieme-connect.com This method utilizes the C-arylation of 1-arylhydrazine-1,2-dicarboxylate with an aryl iodide using a Pd(OAc)₂/AgOAc system, followed by an oxidative N-arylation in the presence of PhI/oxone in trifluoroacetic acid to generate a diverse library of benzo[c]cinnolines. thieme-connect.com

Table 1: Palladium-Catalyzed Synthesis of Benzo[c]cinnoline Derivatives
Catalyst/ReagentsSubstratesKey FeaturesYield (%)
Pd(OAc)₂ / Pyridine-type ligandPyrazolones, Aryl iodidesCascade annulation, 80 °CUp to 94%
Pd(OAc)₂ / AgOAc / TFA5-Pyrazolones, Aryl iodidesOne-pot dual C-H activation82-83%
Pd(OAc)₂ / AgOAc then PhI/oxone/TFA1-Arylhydrazine-1,2-dicarboxylates, Aryl iodidesSequential C-C and C-N bond formationNot specified
Copper-Catalyzed C-N Bond Formations

Copper-catalyzed reactions have also been instrumental in the synthesis of benzo[c]cinnoline-related structures, particularly benzo[c]cinnolinium salts. An efficient method has been developed for the synthesis of these salts from 2-azobiaryls through an intramolecular cyclization promoted by copper(II) acetate. lew.ronih.gov This reaction proceeds via a proposed single-electron transfer (SET) mechanism. The copper(II), directed by the azo group, oxidizes an aromatic ring to form a radical cationic intermediate. lew.ronih.gov This is followed by an intramolecular nucleophilic addition of the azo group and a subsequent oxidation step to afford the cyclized product. lew.ronih.gov This strategy demonstrates excellent functional group tolerance and high efficiency. lew.ronih.gov

Table 2: Copper-Promoted Synthesis of Benzo[c]cinnolinium Salts
PromoterSubstrateKey Features
Copper(II) acetate2-AzobiarylsIntramolecular cyclization via proposed SET mechanism
Electrochemical Oxidation2-AzobiarylsAlternative efficient method for cyclization

Photochemical Synthetic Routes

Photochemical reactions offer a distinct approach to the synthesis of benzo[c]cinnolines, often proceeding under mild conditions. A key photochemical route is the cyclodehydrogenation of substituted azobenzenes. For example, various amino-, acetyl-, and nitro-substituted azobenzenes have been shown to undergo photochemical cyclodehydrogenation in concentrated sulfuric acid to yield the corresponding substituted benzo[c]cinnolines. documentsdelivered.com Specifically, 4-nitro- and 4-acetyl-azobenzenes cyclize to give 2-nitro- and 2-acetyl-benzo[c]cinnolines, respectively. documentsdelivered.com Similarly, 3-substituted azobenzenes yield the 3-substituted benzo[c]cinnoline products. documentsdelivered.com This method provides a direct way to introduce functional groups onto the benzo[c]cinnoline core.

Green Chemistry Principles in this compound Synthesis Research

In line with the growing importance of sustainable chemical practices, green chemistry principles are being integrated into the synthesis of this compound and its derivatives. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable tool in organic chemistry for its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions compared to conventional heating methods. While specific literature on the microwave-assisted synthesis of this compound is not abundant, the application of this technology to the synthesis of structurally related nitrogen-containing heterocycles such as quinazolines, quinolines, and benzodiazepines is well-documented. nih.govnih.govasianpubs.org These syntheses often involve condensation reactions that benefit from the rapid and uniform heating provided by microwave irradiation. nih.govnih.gov For instance, the microwave-assisted synthesis of quinoline-fused 1,4-benzodiazepines has been reported to proceed in excellent yields (92-97%) at 80 °C, demonstrating the efficiency of this method. nih.gov The principles of microwave-assisted organic synthesis (MAOS) suggest its potential applicability for the efficient synthesis of the this compound scaffold.

Continuous Flow Chemistry Approaches

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. This technology is being applied to the synthesis of various heterocyclic compounds. A notable example is the synthesis of a versatile cinnoline scaffold on a multigram scale, which can then be derivatized. thieme-connect.comthieme-connect.comucd.ieresearchgate.net Furthermore, a simple continuous-flow hydrogenation process has been developed for the conversion of these cinnolines into their 1,4-dihydrocinnoline (B8695256) counterparts with high yields and purities, and with residence times of less than one minute. thieme-connect.comthieme-connect.comucd.ieresearchgate.net

More directly, continuous flow reactor technology has been utilized to afford excellent yields of benzo[c]cinnoline in a short residence time of only 10 minutes, without the need for additives or photocatalysts. researchgate.net This highlights the potential of flow chemistry for the efficient and green production of the core this compound structure.

Mechanistic Investigations of Benzo G Cinnoline Reactivity and Transformations

Tautomerism and Isomerism Studies of Benzo[g]cinnoline

Tautomerism, the phenomenon of compounds existing as a mixture of two or more readily interconvertible isomers, is a key aspect of this compound's chemistry. Both annular and functional tautomerism have been explored through experimental and theoretical methods.

Annular Tautomerism

Annular tautomerism in this compound involves the migration of a proton between the two nitrogen atoms of the cinnoline (B1195905) core. In N-unsubstituted benzo[g]cinnolines, the transfer of a proton from N1 to N2 results in a zwitterionic species. csic.es Theoretical calculations, specifically using the B3LYP/6-311++G(d,p) level of theory, have been employed to study the relative energies of these tautomers in both the gas phase and in aqueous solution. researchgate.netx-mol.netcsic.es

These studies indicate that while the zwitterionic tautomer is significantly less stable than the 1H-tautomer, it is more stable than any of the corresponding CH tautomers. csic.esresearchgate.net The instability of CH tautomers is attributed to the partial or complete loss of aromaticity. csic.esresearchgate.net The two most stable CH tautomers are the 7H and 9H forms. csic.es Solvation by water generally leads to relative energy values that are proportional to those in the gas phase. csic.es

Theoretical studies on related systems like naphtho[1,2-h]cinnoline (B13138789) suggest that the extended conjugation may further stabilize zwitterionic forms, potentially increasing the dipole moment and solubility in polar solvents. vulcanchem.com

Table 1: Theoretical Relative Energies of this compound Tautomers

Tautomer Relative Energy (Gas Phase, kJ/mol) Relative Energy (Water, PCM, kJ/mol)
1H 0.0 0.0
2H (zwitterion) High Stabilized relative to gas phase
7H Lower than other CH tautomers -
9H Lower than other CH tautomers -
9aaH Very high (252.5) -

Data sourced from theoretical calculations (B3LYP/6-311++G(d,p)). csic.esresearchgate.netresearchgate.net

Functional Tautomerism

Functional tautomerism in this compound derivatives, particularly those with hydroxyl substituents, involves the equilibrium between a hydroxy form and an oxo (or keto) form. csic.esarkat-usa.org For instance, 3-hydroxy-1H-benzo[de]cinnolines can theoretically exist in equilibrium between the hydroxy tautomer and the corresponding oxo-tautomer, 1,2-dihydro-3H-benzo[de]cinnolin-3-one. csic.esarkat-usa.org However, reported compounds are often fixed in one tautomeric form, such as the oxo-structure in 1,2-dimethyl-1,2-dihydro-3H-benzo[de]cinnolin-3-one analogues. csic.esarkat-usa.org

Similarly, detailed NMR spectroscopic investigations on cinnolin-4-ol have shown that it exists exclusively in the cinnolin-4(1H)-one form in deuteriodimethyl sulfoxide (B87167) solution. holzer-group.at This was confirmed by comparing its spectral data with those of the "fixed" O-methyl and N-methyl derivatives. holzer-group.at In contrast, cinnoline-4-thiol (B1622013) exists in the thione form, while cinnolin-4-amine (B87092) is present in the amino form. holzer-group.at

Reactions at Nitrogen Atoms of the this compound Core

The nitrogen atoms in the this compound core are nucleophilic and can undergo various reactions, including protonation, alkylation, and acylation. csic.esbeilstein-journals.org The basicity of the nitrogen atoms makes them susceptible to attack by electrophiles.

Protonation studies on 1H-benzo[de]cinnolines have been conducted, and theoretical calculations help determine the most likely protonation sites. researchgate.netresearchgate.net The formation of N-oxides is another important reaction at the nitrogen atoms. Treatment with oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) can lead to the formation of N-oxide derivatives, which can enhance properties like water solubility. benchchem.com

Reactions at Carbon Atoms of the this compound Core

The carbon atoms of the this compound ring system, particularly those in the benzene (B151609) rings, are susceptible to various substitution reactions.

Electrophilic Substitution Reactions (e.g., Nitration, Halogenation)

The nitrogen atoms in the cinnoline ring activate the fused benzene rings towards electrophilic substitution. benchchem.com

Nitration: Nitration of dibenzo[c,f]cinnoline (B86725) under mild conditions (HNO₃/H₂SO₄, 0–5°C) occurs preferentially at the C-4 and C-8 positions, yielding mono- and di-nitro derivatives. benchchem.com In benzo[de]cinnolines, nitration is directed to the 7- and 9-positions due to the electronic effects of the nitrogen atoms. vulcanchem.com

Halogenation: Bromination of dibenzo[c,f]cinnoline with Br₂/FeBr₃ results in the formation of 4-bromo and 4,8-dibromo derivatives. benchchem.com Chlorination generally requires more forcing conditions. benchchem.com

The regioselectivity of these reactions can be influenced by the presence of substituents on the aromatic rings. benchchem.com

Alkylation and Acylation Processes

Alkylation and acylation reactions can occur at the carbon atoms of the this compound core, though these are less common than reactions at the nitrogen atoms. csic.es Acylation of functional groups attached to the ring system has also been studied. For instance, acylation of (5-aminopyridazin-4-yl)aryl ketones has been reported. univie.ac.at In some cases, acylation can occur at the nitrogen atoms, as seen in the reaction of 1,2,3,4-tetrahydro-1,4,5,8-tetraazaanthracene with pivaloyl chloride, which yields a monosubstituted derivative. beilstein-journals.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1H-Benzo[de]cinnoline
6H-Dibenzo[de,g]cinnoline
1H-Indeno[6,7,1-def]cinnoline
Dibenzo[c,f]cinnoline
Naphtho[1,2-h]cinnoline
3-Hydroxy-1H-benzo[de]cinnoline
1-Methyl-1,2-dihydro-3H-benzo[de]cinnolin-3-one
1-Methyl-1H-benzo[de]cinnolin-3-ol
1,2-Dimethyl-1,2-dihydro-3H-benzo[de]cinnolin-3-one
Cinnolin-4-ol
Cinnolin-4(1H)-one
Cinnoline-4-thiol
Cinnolin-4-amine
4-Bromo-dibenzo[c,f]cinnoline
4,8-Dibromo-dibenzo[c,f]cinnoline
1,2,3,4-Tetrahydro-1,4,5,8-tetraazaanthracene
(5-Aminopyridazin-4-yl)aryl ketones
meta-Chloroperbenzoic acid
Nitric acid
Sulfuric acid
Bromine
Iron(III) bromide

Oxidation and Reduction Pathways

The reactivity of this compound is characterized by its susceptibility to both oxidation and reduction reactions, which primarily involve the nitrogen atoms of the cinnoline core and any functional groups on the benzo rings. These transformations often proceed through complex, multi-step mechanisms involving radical intermediates.

Oxidation Pathways:

The oxidation of this compound precursors, such as 2-azobiaryls, can lead to the formation of benzo[c]cinnolinium salts. This process is often promoted by reagents like copper(II) or through electrochemical methods. acs.orgnih.gov The proposed mechanism for this transformation involves an initial single-electron transfer (SET) from the 2-azobiaryl to the oxidant, forming a radical cation intermediate. acs.orgnih.gov This is followed by an intramolecular cyclization via nucleophilic addition of the azo group onto the aromatic ring. A second SET then occurs, leading to the final benzo[c]cinnolinium salt after the removal of a proton and an anion exchange. acs.orgnih.gov

Another significant oxidation reaction is the formation of benzo[c]cinnoline (B3424390) N-oxide. This can be achieved by treating benzo[c]cinnoline with oxidizing agents like meta-chloroperbenzoic acid (m-CPBA). benchchem.com The formation of N-oxides can also be a primary product in the reductive cyclization of certain 2,2'-dinitrobiphenyls under specific conditions, particularly in the presence of air (oxygen). vanderbilt.edu

Reduction Pathways:

A primary route to the this compound scaffold is the reduction of 2,2'-dinitrobiphenyls. benchchem.comvanderbilt.edu This reaction is complex and involves a partial reduction of the two nitro groups. Mechanistic studies suggest that this process is initiated by a SET mechanism, which yields hydroxylamino and nitroso groups as intermediates. nih.govoup.com The subsequent step is a cyclization that forms the N=N bond, which is believed to occur through a radical mechanism involving a nitroso radical anion. nih.govoup.com Depending on the reaction conditions, this process can yield either benzo[c]cinnoline or benzo[c]cinnoline N-oxide in high yields. nih.govoup.com For instance, using an alcohol as the solvent and an alkoxide base favors the formation of benzo[c]cinnoline, while using water as the solvent with a base like sodium hydroxide (B78521) leads to the N-oxide. nih.gov

The reduction of benzo[c]cinnoline itself can also occur. Catalytic hydrogenation, for example using a Palladium/Carbon catalyst, can reduce the cinnoline ring to its dihydro derivative. benchchem.com Furthermore, benzo[c]cinnoline N-oxides can be deoxygenated to yield benzo[c]cinnoline. A notable method for this transformation involves treating the N-oxide with sodium ethoxide at elevated temperatures, which can result in a near-quantitative conversion. benchchem.comnih.govoup.com Iron pentacarbonyl has also been used to deoxygenate aromatic N-oxides, including those in the cinnoline family. cdnsciencepub.com

Table 1: Summary of Key Oxidation and Reduction Reactions of this compound and its Precursors

Reaction Type Starting Material Key Reagents/Conditions Product(s) Mechanistic Highlights
Oxidation 2-Azobiaryls Copper(II) or Electrochemical Oxidation Benzo[c]cinnolinium salts Single Electron Transfer (SET), intramolecular cyclization acs.orgnih.gov
Oxidation Benzo[c]cinnoline m-CPBA Benzo[c]cinnoline N-oxide N-Oxide formation benchchem.com
Reduction 2,2'-Dinitrobiphenyls Zn/CaCl₂, Na₂S, Hydrazine Hydrate/Pd/C Benzo[c]cinnoline, Benzo[c]cinnoline N-oxide Partial reduction via SET, radical cyclization vanderbilt.edunih.govoup.com
Reduction Benzo[c]cinnoline Pd/C, H₂ Dihydrobenzo[c]cinnoline Catalytic hydrogenation benchchem.com
Deoxygenation Benzo[c]cinnoline N-oxide Sodium Ethoxide, Iron Pentacarbonyl Benzo[c]cinnoline Nucleophilic attack followed by elimination nih.govcdnsciencepub.com

Photochemical Reaction Mechanisms of this compound

This compound and its derivatives exhibit rich and complex photochemical reactivity, which is highly dependent on the solvent, pH, and the wavelength of the excitation light. These reactions often involve the formation of distinct intermediates and proceed through specific excited states.

A key photochemical reaction of this compound is its photo-reduction to 5,6-dihydrobenzo[c]cinnoline (B3352983). oup.com This reaction is typically carried out in a hydrogen-donating solvent, such as an acidic aqueous solution of 2-propanol. oup.com The process is initiated by the absorption of light, which promotes the this compound molecule to an excited state. In this excited state, it can abstract hydrogen atoms from the solvent, leading to the formation of the dihydro product.

For example, the irradiation of benzo[c]cinnoline in acidic 2-propanol with visible light (wavelengths longer than 400 nm) leads to the formation of 5,6-dihydrobenzo[c]cinnoline. oup.comoup.com In this acidic medium, the dihydro product exists in its monoprotonated form. oup.com Interestingly, under these conditions, the reaction stops at the dihydro stage. oup.com

The photo-reduction mechanism is not limited to the parent compound. Benzo[c]cinnoline N-oxide also undergoes photochemical reduction. When irradiated, it can be converted to benzo[c]cinnoline. This reaction is influenced by the hydrogen-donating ability of the solvent, with isopropanol (B130326) being more effective than ethanol (B145695), cumene, or toluene. The formation of acetone (B3395972) when isopropanol is used as the solvent provides evidence for a mechanism involving hydrogen abstraction from the solvent by the excited triplet state of the N-oxide.

The photochemical transformations of this compound derivatives are governed by the dynamics of their excited states and the intermediates formed. The photo-induced formation of carbazole (B46965) from 5,6-dihydrobenzo[c]cinnoline serves as a well-studied example. oup.com

This reaction occurs when the protonated 5,6-dihydrobenzo[c]cinnoline, formed from the initial photo-reduction of benzo[c]cinnoline, is irradiated with ultraviolet light (e.g., 315 nm). oup.com Quenching experiments have demonstrated that the reactive state for this transformation is the first excited singlet state (S₁) of the protonated 5,6-dihydrobenzo[c]cinnoline. oup.com The triplet state does not appear to participate in this particular reaction. oup.com The initial step is proposed to be a hydrogen atom abstraction, followed by the elimination of an amino radical to yield carbazole. oup.com

In a different photochemical pathway, the irradiation of benzo[c]cinnoline in acidic ethanol with light of wavelengths longer than 400 nm can lead to the formation of 2,2'-diaminobiphenyl. oup.com The reaction proceeds through the intermediate formation of 5,6-dihydrobenzo[c]cinnoline. It has been proposed that ethanal, generated from the photo-oxidation of ethanol during the initial photoreduction, forms an adduct with the 5,6-dihydrobenzo[c]cinnoline. oup.com This adduct, which absorbs in the visible region, is then believed to be the key intermediate that, upon further photo-excitation, leads to the formation of 2,2'-diaminobiphenyl. oup.com This highlights the crucial role of intermediates and their subsequent photochemical reactions in determining the final product distribution.

Table 2: Key Photochemical Reactions and Intermediates of this compound

Reaction Starting Material Conditions Intermediate(s) Product Reactive Excited State
Photo-reduction Benzo[c]cinnoline Acidic 2-propanol, >400 nm light - 5,6-Dihydrobenzo[c]cinnoline Not specified
Carbazole Formation 5,6-Dihydrobenzo[c]cinnoline (protonated) Acidic 2-propanol, 315 nm light - Carbazole First Excited Singlet (S₁) oup.com
Photo-reduction Benzo[c]cinnoline N-oxide Hydrogen-donating solvent - Benzo[c]cinnoline Excited Triplet (T₁)
Diaminobiphenyl Formation Benzo[c]cinnoline Acidic ethanol, >400 nm light 5,6-Dihydrobenzo[c]cinnoline, Adduct with ethanal 2,2'-Diaminobiphenyl Not specified

Electrochemical Behavior and Redox Mechanisms of this compound

The electrochemical properties of this compound have been investigated using various techniques, including polarography, cyclic voltammetry, chronoamperometry, and coulometry. These studies reveal a rich redox chemistry that is highly dependent on the pH of the medium.

The electrochemical reduction of this compound in aprotic media, such as dimethylformamide (DMF), typically proceeds through reversible one-electron transfer steps. In the absence of proton donors, it can be reduced to its anion radical. tubitak.gov.tr The addition of proton donors significantly alters the reduction pathway.

In aqueous-alcoholic solutions, the electron transfer processes are coupled with protonation steps. In acidic media (e.g., ethyl alcohol-Britton-Robinson buffer system), this compound exhibits two discrete, irreversible two-electron reduction waves. tubitak.gov.trresearchgate.nettubitak.gov.trresearchgate.net The first two-electron transfer corresponds to the reduction of the -N=N- double bond. tubitak.gov.tr The second two-electron transfer, observed at more negative potentials, is attributed to the reduction of the resulting dihydrobenzo[c]cinnoline to a tetrahydro product. tubitak.gov.tr

In basic media, the electrochemical behavior simplifies, with the two reduction waves merging into a single, quasi-reversible wave. tubitak.gov.tr The number of electrons transferred in these processes has been confirmed by constant potential coulometry to be two for each wave in acidic solution. tubitak.gov.tr

The oxidation of this compound precursors can also be achieved electrochemically. For instance, the anodic oxidation of 2-azobiaryls generates a radical cationic intermediate via a single-electron transfer, initiating a sequence of reactions that leads to benzo[c]cinnolinium salts. acs.orgnih.govacs.org

First Reduction Wave (2e⁻, 2H⁺): The first step involves the irreversible reduction of the protonated this compound molecule. The transfer of two electrons and two protons leads to the formation of 5,6-dihydrobenzo[c]cinnoline.

BGC + 2H⁺ + 2e⁻ → H₂BGC

Second Reduction Wave (2e⁻, 2H⁺): The 5,6-dihydrobenzo[c]cinnoline formed in the first step can undergo further irreversible reduction at more negative potentials. This second two-electron, two-proton step is proposed to lead to the formation of a tetrahydro product, likely involving the cleavage of the N-N bond and subsequent reduction of the resulting diamine.

H₂BGC + 2H⁺ + 2e⁻ → Tetrahydro product

Adsorption of the this compound molecules on the surface of the mercury electrode has been observed and can influence the measured electrochemical parameters. researchgate.nettubitak.gov.tr This phenomenon has been utilized to calculate formal potentials and diffusion coefficients for this compound and its derivatives. researchgate.nettubitak.gov.tr

Table 3: Electrochemical Parameters for the Reduction of this compound

Medium Technique Number of Reduction Waves Electrons Transferred (per wave) Process Characteristics
Acidic (aq-alcoholic) Polarography, CV 2 2, 2 Irreversible tubitak.gov.trresearchgate.nettubitak.gov.tr
Basic (aq-alcoholic) Polarography, CV 1 4 (total) Quasi-reversible tubitak.gov.tr
Aprotic (e.g., DMF) CV Multiple 1 (initial) Reversible one-electron steps tubitak.gov.tr

Theoretical and Computational Studies of Benzo G Cinnoline Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations on Benzo[g]cinnoline

Density Functional Theory (DFT) has emerged as a powerful tool for studying the electronic structure and properties of molecules like this compound. DFT calculations offer a balance between computational cost and accuracy, making them well-suited for analyzing complex organic systems.

Molecular Geometry and Conformation Analysis

Theoretical studies have utilized DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to optimize the molecular geometry of this compound and its derivatives. researchgate.netcsic.esx-mol.net These calculations help in determining bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of the molecule. For instance, studies on related cinnoline (B1195905) derivatives have shown that the planarity of the ring system is crucial for electron delocalization. ajchem-a.comajchem-a.com The optimized geometry is a prerequisite for further analysis of the electronic structure and properties.

Electronic Structure and Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of this compound is characterized by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

DFT calculations have been employed to determine the HOMO and LUMO energy levels of this compound and its analogs. For example, studies on related benzo[f]cinnoline (B12954418) derivatives using the B3LYP/6-31++G(d,p) level of theory have reported HOMO-LUMO gaps in the range of 4.2–4.8 eV, suggesting moderate reactivity. The distribution of HOMO and LUMO densities across the molecule reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Computational Method Property Value
B3LYP/6-31++G(d,p)HOMO-LUMO Gap4.2–4.8 eV

This table presents representative data for benzo[f]cinnoline derivatives, which can provide insights into the properties of this compound.

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for understanding the charge distribution and reactive sites of a molecule. ajchem-a.comajchem-a.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red, electron-rich regions indicate sites prone to electrophilic attack, while blue, electron-poor regions are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the cinnoline ring are expected to be electron-rich, making them potential sites for protonation and coordination with electrophiles. researchgate.net

Quantum Chemical Modeling of Reaction Pathways

Quantum chemical methods are instrumental in modeling chemical reactions, allowing for the exploration of reaction mechanisms, prediction of product formation, and understanding of reactivity.

Prediction of Reactivity and Regioselectivity

Theoretical calculations can predict the reactivity and regioselectivity of chemical reactions involving this compound. For instance, in electrophilic substitution reactions, the most probable site of attack can be determined by analyzing the electron density and the stability of the resulting intermediates (sigma complexes). Computational models have been successfully used to predict the regioselectivity of nitration in halogenated benzo[c]cinnolines. researchgate.net Similarly, understanding the electronic properties through DFT can help in predicting the outcomes of various reactions.

Stability Predictions for this compound Derivatives

Computational studies can assess the relative stabilities of different this compound derivatives. By calculating the total electronic energies of various isomers or substituted compounds, researchers can predict which structures are thermodynamically more favorable. nih.gov This is particularly useful in synthetic chemistry for designing stable and accessible target molecules. For example, DFT calculations have been used to study the tautomerism of 1H-benzo[de]cinnolines, determining the most stable tautomeric forms in both the gas phase and in solution. researchgate.netcsic.esx-mol.net Such predictions are crucial for understanding the behavior and potential applications of these compounds.

Theoretical Spectroscopic Predictions for this compound

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. For complex heterocyclic systems like this compound, theoretical predictions of spectra such as Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) are particularly valuable. These methods can help in the identification and characterization of the molecule by simulating its spectral features based on its calculated electronic structure. Methodologies such as Time-Dependent Density Functional Theory (TD-DFT) for electronic excitations and Gauge-Including Atomic Orbital (GIAO) for magnetic shielding are standard approaches for these predictions. researchgate.netmdpi.comsfasu.edu

UV-Vis Absorption Predictions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited states of molecules, which allows for the prediction of UV-Vis absorption spectra. mdpi.commdpi.commdpi.com This method calculates the energies of vertical electronic transitions from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

Despite a thorough review of the scientific literature, specific TD-DFT studies focused on predicting the UV-Vis absorption spectrum of This compound were not found. While computational studies have been performed on other isomers, such as benzo[c]cinnoline (B3424390) and benzo[de]cinnoline, direct theoretical data for the electronic transitions, absorption maxima (λmax), and oscillator strengths for this compound are not available in the reviewed sources. researchgate.netrsc.org

Table 1: Predicted UV-Vis Absorption Data for this compound (TD-DFT) (No specific data available in the reviewed literature for this compound.)

Excitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)Major Orbital Contributions
Data Not AvailableData Not AvailableData Not AvailableData Not Available

NMR Chemical Shift Calculations (GIAO)

The Gauge-Including Atomic Orbital (GIAO) method is a reliable and widely implemented approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). researchgate.netcsic.es These calculations are invaluable for assigning experimental NMR spectra and confirming molecular structures. mdpi.comsfasu.edu The accuracy of GIAO calculations depends on the chosen level of theory, including the functional and basis set. sfasu.educsic.es

A comprehensive search of relevant databases and literature did not yield studies reporting the theoretical ¹H or ¹³C NMR chemical shifts for This compound calculated via the GIAO method. Theoretical NMR data exists for other isomers, such as 1H-benzo[de]cinnoline, where calculations have been performed at levels like B3LYP/6-311++G(d,p) and show good correlation with experimental values. researchgate.netresearchgate.netcsic.es However, specific predicted chemical shifts for the protons and carbons of the this compound structure are not documented in the available research.

Table 2: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (GIAO) (No specific data available in the reviewed literature for this compound.)

AtomCalculated Chemical Shift (δ, ppm)
¹H NMR
Data Not AvailableData Not Available
¹³C NMR
Data Not AvailableData Not Available

Therefore, this article cannot be generated as per the user's specific request for "this compound" due to the lack of available scientific data in the provided search results. Fulfilling the request would necessitate extrapolating from related but structurally distinct compounds, which would violate the instruction to focus solely on this compound and maintain scientific accuracy.

Advanced Spectroscopic Characterization Techniques for Benzo G Cinnoline Structural Elucidation

Surface-Sensitive Spectroscopic Techniques for Modified Surfaces

The structural elucidation of Benzo[g]cinnoline, particularly when immobilized or forming thin films on surfaces, necessitates the use of advanced spectroscopic techniques that are sensitive to the surface chemistry and morphology. These methods provide critical insights into the electronic structure, interfacial properties, and film characteristics of this compound on various substrates.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides information on the elemental composition and chemical bonding states of the atoms at the surface of a material. For a complex N-heterocyclic polycyclic aromatic hydrocarbon like this compound, XPS can be instrumental in confirming its presence on a surface, determining its chemical integrity, and probing its interactions with the substrate.

While specific XPS data for this compound is not extensively documented in publicly available literature, the expected core-level spectra can be inferred from studies on analogous polycyclic aromatic hydrocarbons (PAHs) and nitrogen-containing heterocyclic compounds. The primary regions of interest in an XPS spectrum of this compound would be the C 1s and N 1s core levels.

The C 1s spectrum of this compound is expected to be complex, with multiple components corresponding to the different chemical environments of the carbon atoms in the fused aromatic rings. Carbon atoms bonded to other carbon atoms will have a primary peak, while those bonded to nitrogen will exhibit a chemical shift to a higher binding energy. The presence of any surface contamination or functionalization would introduce additional peaks. For instance, theoretical studies on PAHs like phenanthrene (B1679779) and coronene (B32277) show distinct C 1s peaks for peripheral and internal carbon atoms, with chemical shifts on the order of 0.3 eV. acs.org

The N 1s spectrum is particularly diagnostic for this compound. The two nitrogen atoms in the cinnoline (B1195905) ring are in a specific chemical environment (-N=N-), which would give rise to a characteristic N 1s peak. The binding energy of this peak would be sensitive to protonation, coordination to metal centers, or other chemical modifications of the nitrogen atoms. thermofisher.com In studies of N-heterocyclic carbenes on gold surfaces, the N 1s peak is observed around 400.5 eV. chemrxiv.org For nitrogen-containing graphene, different nitrogen environments such as pyridinic, pyrrolic, and graphitic nitrogen are distinguishable by their N 1s binding energies. researchgate.net

Table 1: Expected Core-Level Binding Energies for this compound based on Analogous Compounds

Core LevelFunctional GroupExpected Binding Energy (eV)Reference Compounds
C 1sC-C/C-H in aromatic rings~284.5 - 285.0Polycyclic Aromatic Hydrocarbons acs.org
C-N in heterocyclic ring~285.5 - 286.5Nitrogen-containing polymers
N 1s-N=N- in cinnoline ring~399.0 - 401.0Azo compounds, N-heterocycles chemrxiv.orgresearchgate.net
Protonated Nitrogen> 401.0Protonated amines/imines

This table presents expected binding energy ranges for this compound, inferred from data reported for structurally related compounds. The exact values for this compound would need to be determined experimentally.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the interfacial properties of electrode surfaces. When a this compound film is deposited on a conductive substrate, EIS can provide valuable information about the film's barrier properties, charge transfer resistance, and capacitance. This is particularly relevant for applications in sensors, electronic devices, and corrosion protection.

The EIS measurement involves applying a small amplitude AC potential to the electrode and measuring the resulting current. The impedance is then measured over a range of frequencies. The data is often represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

For a this compound-modified electrode, the EIS response would be expected to change significantly compared to the bare electrode. The formation of an organic film typically increases the charge transfer resistance (Rct), which is related to the kinetics of redox reactions at the electrode surface. This would be observed as an increase in the diameter of the semicircle in the Nyquist plot. The double-layer capacitance (Cdl) at the electrode-electrolyte interface is also affected by the adsorption of the organic molecules.

Table 2: Key Parameters Obtainable from EIS for a this compound Modified Electrode

ParameterSymbolInformation Provided
Solution ResistanceRsResistance of the electrolyte.
Charge Transfer ResistanceRctResistance to charge transfer at the electrode/film interface.
Double Layer CapacitanceCdlCapacitance of the electrical double layer at the interface.
Film CapacitanceCfCapacitance of the this compound film.
Film ResistanceRfResistance of the this compound film.

The interpretation of EIS data for a this compound film would likely involve fitting the experimental data to an equivalent electrical circuit model to extract these quantitative parameters.

Ellipsometry for Film Thickness Characterization

Spectroscopic ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. It is a highly sensitive method for determining the thickness and optical constants (refractive index 'n' and extinction coefficient 'k') of thin films, from sub-nanometer to several micrometers. horiba.com For this compound, this technique would be invaluable for characterizing the growth and uniformity of thin films deposited on various substrates.

The technique works by measuring the ratio of the complex reflection coefficients for p- and s-polarized light, which is expressed in terms of two parameters: the amplitude ratio (Ψ) and the phase difference (Δ). These parameters are measured as a function of wavelength and angle of incidence. By building an optical model of the sample, which includes the substrate and the this compound film, the thickness and optical constants of the film can be determined by fitting the model to the experimental data.

The optical properties of organic thin films are often anisotropic, meaning they depend on the orientation of the molecules. tu-chemnitz.de Spectroscopic ellipsometry can be used to probe this anisotropy, providing insights into the molecular orientation of this compound within the film. The study of organic semiconductors like perylene (B46583) derivatives has shown that the in-plane and out-of-plane optical constants can be determined, revealing the alignment of the molecules relative to the substrate surface. tu-chemnitz.de

While there are no specific ellipsometry studies reported for this compound, the methodology is well-established for a wide range of organic thin films. horiba.commdpi.compsu.edu The successful application of this technique would depend on developing an accurate optical model for this compound, which would involve determining its optical constants, potentially from a combination of experimental measurements and theoretical calculations.

Table 3: Information Obtainable from Ellipsometry for a this compound Thin Film

ParameterDescriptionImportance
Film ThicknessThe average thickness of the this compound film.Crucial for device fabrication and performance.
Refractive Index (n)A measure of how much light bends when entering the film.Related to the electronic polarizability of the molecule.
Extinction Coefficient (k)A measure of how strongly the film absorbs light at a given wavelength.Related to the electronic absorption spectrum of the molecule.
Surface RoughnessThe variation in the height of the film's surface.Affects the performance of devices made from the film.
Optical AnisotropyThe dependence of the optical properties on the direction of light propagation.Provides information on molecular orientation within the film.

Exploration of this compound as a Core Scaffold in Academic Research

Based on a comprehensive review of available scientific literature, generating a detailed article that focuses exclusively on the chemical compound “this compound” according to the specified outline is not feasible at this time. Extensive searches indicate that this compound is a subject with limited specific research, particularly when compared to its isomers such as benzo[c]cinnoline (B3424390) and benzo[h]cinnoline, as well as related scaffolds like benzo[g]quinazolines and benzo[g]quinoxalines.

The available literature does not provide sufficient specific data on this compound to thoroughly address the outlined topics, including detailed Structure-Activity Relationship (SAR) studies, specific enzyme inhibition mechanisms, receptor binding theoretical aspects, dedicated computational approaches, or its application in advanced materials research.

While there is a wealth of information on the broader class of cinnolines and their various isomers, the strict adherence to covering only this compound, as per the instructions, prevents the inclusion of this related but distinct information. Fulfilling the request would require extrapolation and the introduction of information that does not pertain specifically to the this compound scaffold, thereby violating the core instructions of the prompt.

Therefore, due to the scarcity of dedicated research findings for this compound, a scientifically accurate and thorough article that strictly adheres to the provided outline cannot be constructed.

Exploration of Benzo G Cinnoline As a Core Scaffold in Academic Research

Benzo[g]cinnoline in Advanced Materials Research and Molecular Engineering

Molecular Design of Electron-Transporting Materials

The design of efficient electron-transporting materials (ETMs) is crucial for the advancement of organic light-emitting diodes (OLEDs) and other organic electronic devices. The benzo[c]cinnoline (B3424390) (BZC) skeleton, an isomer of this compound, has been identified as a promising core for high-performance ETMs. A key strategy in the molecular design of these materials is the creation of a "3D molecular interaction architecture". researchgate.netnih.gov This approach aims to enhance intermolecular interactions, leading to materials with high glass transition temperatures (Tg), which is critical for device stability. researchgate.netnih.gov

One notable example is 2,9-diphenylbenzo[c]cinnoline (DPBZC). The introduction of phenyl groups at the 2 and 9 positions of the benzo[c]cinnoline core promotes strong intermolecular interactions, resulting in a three-dimensional packing structure. researchgate.netnih.gov This molecular design leads to an exceptionally high glass transition temperature of 218 °C and a respectable electron mobility (μe) of 6.4 × 10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.netnih.gov The robust thermal stability and efficient electron transport capabilities of DPBZC highlight the potential of the benzo[c]cinnoline scaffold in creating next-generation ETMs. researchgate.netnih.gov

Table 1: Properties of a Benzo[c]cinnoline-Based Electron-Transporting Material

Compound Molecular Structure Glass Transition Temperature (Tg) Electron Mobility (μe)

Photophysical Properties Research for Organic Electronics (excluding device performance data)

The photophysical properties of this compound and its isomers are of significant interest for applications in organic electronics. These compounds often exhibit broad absorption bands and large Stokes shifts, which are desirable characteristics for fluorescent materials. acs.org The electronic properties and, consequently, the photophysical behavior can be finely tuned by introducing various substituents onto the core structure. acs.org

For instance, substituted benzo[c]cinnolinium salts have been shown to possess interesting photophysical properties, with absorption bands spanning from 300 to 550 nm. acs.org The introduction of an electron-donating methoxy (B1213986) group can lead to a red-shift in the absorption spectrum. acs.org Furthermore, creating a push-pull system by incorporating both electron-donating and electron-withdrawing groups can result in interesting fluorescence centered around 571 nm. acs.org

In a similar vein, amino-benzo-cinnoline derivatives, termed ABCDyes, have been developed as green-emitting fluorophores. rsc.org These dyes exhibit intramolecular charge transfer (ICT) characteristics, which are favorable for fluorescence emission. rsc.org The nature of the amino substituent significantly impacts the photophysical properties; for example, a primary amine (-NH2) leads to a hypsochromic shift compared to a dimethylamino (-NMe2) group. rsc.org The solvatochromic behavior of these dyes is also noteworthy, with enhanced fluorescence quantum yields observed in polar environments. rsc.org

Research on benzo[g]quinoline derivatives, which share a similar structural motif, has also provided insights into their electroluminescent properties. nih.gov These compounds can exhibit unexpected emissions in multilayered OLEDs due to the formation of electroplexes. nih.gov

Table 2: Photophysical Properties of Selected Benzo[c]cinnoline Derivatives

Compound Type Key Structural Feature Absorption Maxima (λ_Abs) Emission Maxima (λ_Em)
Benzo[c]cinnolinium Salts Electron push-pull substitutions 300-550 nm acs.org ~571 nm acs.org

Design of this compound-Based Liquid Crystals

The rigid and anisotropic molecular structure of the this compound core makes it a suitable candidate for the design of liquid crystalline materials. While specific research on this compound-based liquid crystals is not extensively detailed in the provided context, studies on the isomeric benzo[c]cinnoline scaffold offer valuable design principles.

Novel smectic liquid crystals have been synthesized based on the benzo[c]cinnoline core. scispace.com The design strategy involves the attachment of flexible alkyl chains to the rigid core, which is a common approach to induce liquid crystalline phases. The length and position of these alkyl chains can influence the type of mesophase (e.g., smectic A, smectic C) and the transition temperatures. For example, compounds like 10-Ph-BC-Ph-10 and 12-Ph-BC-8, which are phenyl-substituted benzo[c]cinnolines with terminal alkyl chains, exhibit smectic phases. scispace.com The thermal behavior of these materials, including the clearing points and the temperatures of phase transitions, can be characterized using techniques such as differential scanning calorimetry (DSC). scispace.com The fan-shaped textures observed under polarized optical microscopy are characteristic of smectic phases. scispace.com

Chemo/Biosensor Design Principles and Chemical Sensing Mechanisms

The this compound framework is considered a "privileged molecule" in the design of functional compounds, including biosensors. acs.org The design of fluorescent chemosensors often relies on specific sensing mechanisms that translate a molecular recognition event into a measurable change in fluorescence. rsc.org

Key design principles for fluorescent chemosensors involve the integration of a recognition unit (receptor) with a signaling unit (fluorophore). The this compound core can serve as the fluorophore. The sensing mechanism is often based on processes such as intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT). rsc.orgmdpi.com In an ICT-based sensor, the binding of an analyte to the receptor moiety alters the electron density distribution in the molecule, leading to a change in the fluorescence properties (e.g., intensity, wavelength). mdpi.com

For example, the design of a chemosensor can involve modifying the this compound scaffold with functional groups that can selectively interact with a target analyte. mdpi.com This interaction can modulate the ICT process, resulting in a detectable optical response. The choice of functional groups is crucial for achieving high selectivity and sensitivity towards the target species. mdpi.com

Supramolecular Chemistry and Molecular Recognition Studies of this compound

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. beilstein-journals.orguab.cat The this compound scaffold, with its aromatic system and nitrogen heteroatoms, is capable of participating in a variety of supramolecular interactions, making it an interesting subject for molecular recognition studies. researchgate.netnih.gov

Non-Covalent Interactions and Hydrogen Bonding

The nitrogen atoms in the this compound ring system can act as hydrogen bond acceptors. nih.gov This allows this compound and its derivatives to form hydrogen-bonded complexes with suitable donor molecules, such as phenols or carboxylic acids. nih.gov The formation of hydrogen bonds plays a crucial role in stabilizing molecular structures and directing molecular association processes. nih.gov

Metal Complexation and Coordination Chemistry Research

The nitrogen atoms of the cinnoline (B1195905) moiety in this compound can act as donor sites for coordination with metal ions. nih.govresearchgate.net This makes this compound a potential ligand in coordination chemistry. nih.gov The coordination of metal ions to ligands like this compound can lead to the formation of metal complexes with diverse geometries and properties. nih.gov

Research on related nitrogen-containing heterocyclic ligands, such as quinoline (B57606) derivatives, provides insights into the potential coordination behavior of this compound. nih.govresearchgate.net For example, ligands containing a quinoline moiety have been shown to form complexes with various transition metals, including cobalt(II), nickel(II), zinc(II), and copper(II). nih.govresearchgate.net The coordination of the metal ion to the nitrogen atoms of the ligand is typically confirmed by spectroscopic techniques, such as IR and NMR, where shifts in the characteristic vibrational or resonance frequencies are observed upon complexation. nih.gov The stoichiometry of the resulting metal complexes can vary depending on the metal ion and the specific ligand structure. nih.gov The study of the coordination chemistry of this compound is important for the development of new catalysts, functional materials, and metallo-supramolecular architectures.

Table 3: Mentioned Compounds

Compound Name
This compound
Benzo[c]cinnoline
2,9-diphenylbenzo[c]cinnoline (DPBZC)
Benzo[g]quinoline
10-Ph-BC-Ph-10
12-Ph-BC-8
Phenol
Carboxylic acid
Cobalt(II)
Nickel(II)
Zinc(II)

This compound as a Ligand in Catalysis Research

A comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the application of this compound as a ligand in the field of catalysis. While related cinnoline and benzo[c]cinnoline derivatives have been investigated for their coordination chemistry and potential catalytic activities, information on the catalytic use of the specific this compound isomer remains elusive.

Searches of academic databases and chemical literature did not yield any studies that focus on the synthesis of this compound-metal complexes for catalytic purposes or report on their efficacy in any catalytic transformations. One theoretical study focused on the design of singlet fission chromophores even noted that this compound had not yet been synthesized. yorku.ca This suggests that the exploration of this compound as a potential ligand scaffold is a nascent or as-yet-unexplored area of chemical research.

Consequently, there are no detailed research findings, data tables, or specific examples of catalytic reactions in which this compound has been employed as a ligand to discuss. The scientific community has, to date, focused on other isomers of this heterocyclic system, leaving the potential of this compound in catalysis an open question for future investigation.

Q & A

Q. What are the common synthetic routes for preparing Benzo[g]cinnoline derivatives, and what challenges arise during their synthesis?

this compound derivatives are typically synthesized via reduction-oxidation-cyclization sequences starting from substituted biphenyl precursors. For example, 1,10-heterodisubstituted derivatives like 1-amino-10-propylthiobenzo[c]cinnoline are prepared by reducing trinitrobiphenyls with reagents such as LiAlH4 or NaBH4/Pd-C. However, challenges include incomplete cyclization, side reactions (e.g., over-reduction of nitro groups), and steric hindrance from substituents, which require optimization of reaction conditions (e.g., Zn/CaCl2 systems under controlled oxygen exposure) .

Q. How is the molecular structure of this compound derivatives characterized experimentally?

X-ray crystallography is the primary method for structural elucidation. For instance, helical distortions in the heterocyclic ring of 1-amino-10-propylthiobenzo[c]cinnoline (monoclinic, P2₁/c) and its N-oxide (triclinic, P1̄) were confirmed via crystallographic data, revealing torsional angles (e.g., ~10° for C(5)-N(1)-N(2)-C(6)) and bond-length deviations (e.g., N(2)-C(6) elongation in N-oxides). Spectroscopic techniques like UV-vis (e.g., absorption bands at 427 nm and 373 nm) and ZINDO computational modeling further validate electronic transitions .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

this compound derivatives exhibit non-planar geometries due to steric strain (~5 kcal/mol estimated via PM3 calculations) and substituent interactions. Key properties include molar refractivity (~83.4 cm³), solubility in polar aprotic solvents (e.g., acetonitrile), and sensitivity to oxidation (e.g., cyclization to tetracyclic systems like ylide 13 with PhI(OAc)₂). These properties inform solvent selection, stability protocols, and reaction kinetics .

Advanced Research Questions

Q. How do stereoelectronic effects influence the cyclization mechanisms of this compound precursors?

Cyclization involves a reduction-oxidation cascade where electron-donating substituents (e.g., amino or thio groups) direct ring closure. For example, GC-MS studies revealed that protected triamine intermediates undergo oxidative cyclization only in the presence of atmospheric oxygen, with Zn/CaCl2 acting as a reductant. Mechanistic studies show that substituent electronic profiles (e.g., N-oxide formation) modulate reaction pathways, as seen in the divergent outcomes between trinitrobiphenyl and diamino precursors under identical conditions .

Q. What computational methods are used to correlate this compound electronic structures with observed spectroscopic data?

ZINDO//PM3 calculations model π-π* and n-π* transitions. For 1-amino-10-propylthiobenzo[c]cinnoline, calculated transitions at 435 nm (n-π*) and 328 nm (π-π*) align with experimental UV-vis spectra (427 nm and 373 nm). Frontier molecular orbital (FMO) analysis further explains absorption bands in ylide derivatives (e.g., 453 nm HOMO-LUMO transitions), aiding in predicting electronic behavior for novel derivatives .

Q. How do substituent steric effects impact the crystal packing and supramolecular assembly of this compound derivatives?

Steric bulk from substituents like propylthio groups induces helical distortions (~30° dihedral angles at biphenyl junctions) and hydrogen-bonding networks. For example, N-oxide 7 forms antiparallel chains via N(3)H···O(1) interactions (2.198 Å), while amino groups in 1 create intermolecular N-H···N bonds (2.494–2.615 Å). These interactions influence solubility, melting points, and applications in self-assembled monolayers on graphite surfaces .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

Yield variability arises from scale-dependent reactivity (e.g., 84% yield at 0.50 mmol vs. 63% at 1.00 mmol for N-oxides) and reagent specificity. Reductive methods (e.g., Na2S·9H2O vs. H2/PtO2) produce divergent intermediates, necessitating mechanistic validation via GC-MS and controlled atmosphere experiments. Systematic optimization of reducing agents (e.g., Raney Ni under basic conditions) and oxidants (e.g., NCS) improves reproducibility .

Methodological Guidance

  • Experimental Design : Use anaerobic chambers for oxygen-sensitive steps and validate intermediates via GC-MS/HPLC .
  • Data Interpretation : Cross-reference crystallographic data (e.g., CCDC entries) with computational models to resolve stereochemical ambiguities .
  • Contradiction Analysis : Compare reaction outcomes across substrates (e.g., trinitrobiphenyl vs. diamino precursors) to isolate electronic vs. steric effects .

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